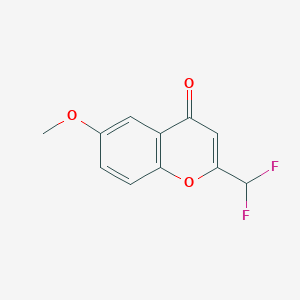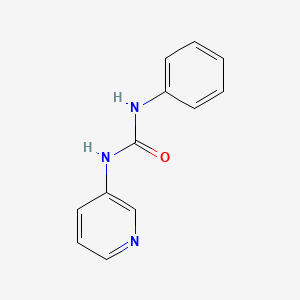![molecular formula C22H25ClFN3O B5511012 9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)
9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of related diazaspiro[5.5]undecane derivatives has been characterized in various studies, including X-ray diffraction analyses. These studies help in understanding the 3D conformation and the spatial arrangement of atoms within these molecules, which is crucial for their chemical reactivity and interactions with other molecules (Zhu, 2011).
科学的研究の応用
Synthesis and Characterization
The chemical compound 9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a derivative within a broader class of compounds known for their diverse synthetic routes and potential applications. Research highlights the efficient synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates, a process that enables the construction of the diazaspiro[5.5]undecane backbone with in situ activation of the pyridine ring, showcasing the synthetic accessibility of such compounds (Parameswarappa & Pigge, 2011). Additionally, the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions further demonstrates the compound's synthetic versatility and potential for functional group modifications (Li et al., 2014).
Biological Activity
Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane family have been evaluated for their biological activities, including antihypertensive properties. For example, specific derivatives have shown significant antihypertensive activity, indicating potential therapeutic applications in cardiovascular diseases (Clark et al., 1983). The compound's structural similarity to these derivatives suggests possible bioactive properties worthy of exploration.
Photophysical Studies and Materials Science
The compound's related diazaspiro frameworks have been explored for their photophysical properties, indicating potential applications in materials science. Studies on diazaspiro compounds, including photophysical investigations and solvatochromic analysis, offer insights into their electronic structures and interactions with light, which could be relevant for the development of optical materials or sensors (Aggarwal & Khurana, 2015).
Chemokine Receptor Antagonism
Further research into 3,9-diazaspiro[5.5]undecane derivatives highlights their potential as chemokine receptor (CCR8) antagonists. Such compounds have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease, underscoring the compound's potential relevance in medicinal chemistry and pharmacology (Norman, 2007).
特性
IUPAC Name |
9-[(3-chloro-4-fluorophenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O/c23-19-13-18(1-2-20(19)24)14-26-11-7-22(8-12-26)6-3-21(28)27(16-22)15-17-4-9-25-10-5-17/h1-2,4-5,9-10,13H,3,6-8,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVXEDOQAIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC(=C(C=C3)F)Cl)CN(C1=O)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)


![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)